3'-Methyl-[2,2'-bithiophene]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methyl-[2,2’-bithiophene]-3-carbonitrile is an organic compound belonging to the bithiophene family Bithiophenes are known for their conjugated systems, which make them valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile typically involves the coupling of 3-methylthiophene with a suitable nitrile source. One common method is the palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. High-pressure reactors and advanced purification techniques ensure the production of high-purity 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Methyl-[2,2’-bithiophene]-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in applications like organic electronics. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene: Lacks the methyl and carbonitrile groups, making it less reactive in certain applications.
3,3’-Dimethyl-2,2’-bithiophene: Features two methyl groups, altering its electronic properties.
3’-Cyano-2,2’-bithiophene: Contains a cyano group but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile’s unique combination of a methyl group and a carbonitrile group enhances its reactivity and versatility in various applications. This makes it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C10H7NS2 |
---|---|
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
2-(3-methylthiophen-2-yl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C10H7NS2/c1-7-2-4-12-9(7)10-8(6-11)3-5-13-10/h2-5H,1H3 |
InChI-Schlüssel |
SXOWXVKDGVYFAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C2=C(C=CS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.